molecular formula C11H19N3S B8288781 2-[(6-Dimethylaminomethyl-2-pyridyl)methylthio]ethylamine

2-[(6-Dimethylaminomethyl-2-pyridyl)methylthio]ethylamine

Cat. No.: B8288781
M. Wt: 225.36 g/mol
InChI Key: UUAJSQSNRAMSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Dimethylaminomethyl-2-pyridyl)methylthio]ethylamine is a useful research compound. Its molecular formula is C11H19N3S and its molecular weight is 225.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

2-[[6-[(dimethylamino)methyl]pyridin-2-yl]methylsulfanyl]ethanamine

InChI

InChI=1S/C11H19N3S/c1-14(2)8-10-4-3-5-11(13-10)9-15-7-6-12/h3-5H,6-9,12H2,1-2H3

InChI Key

UUAJSQSNRAMSDP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=CC=C1)CSCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cysteamine hydrochloride (3.58 g; 31.5 mmoles) and 6-dimethylaminomethyl-2-hydroxymethylpyridine (5.0 g; 30.1 mmole) [prepared in Step B] were dissolved in 50 ml of 48% hydrobromic acid and the solution heated at reflux temperature for 12 hours and then allowed to stand at ambient temperature for 8 hours. The reaction mixture was evaporated under reduced pressure to half volume, made basic with 40% aqueous NaOH and extracted with several portions of methylene chloride. The combined organic phase was washed with a small amount of water and saturated brine solution then dried and evaporated under reduced pressure to yield 3.14 g of the title compound.
Quantity
3.58 g
Type
reactant
Reaction Step One
Name
6-dimethylaminomethyl-2-hydroxymethylpyridine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Dimethylaminomethyl-2-[(2-phthalimidoethyl) thiomethyl]pyridine (24.3 g, 0.068 mol) is dissolved in methanol (150 ml) and hydrazine hydrate (4.8 g, 0.087 mol) is added. The solution is refluxed for 11/2 hours and is concentrated in vacuo. The solid residue is dissolved in water (250 ml) 12N HCl (35 ml) is added and the mixture is cooled and filtered. The filtrate is washed with chloroform and concentrated in vacuo. The residue is basified with excess sodium bicarbonate and concentrated to dryness in vacuo. The solid residue is extracted with chloroform/methanol (50/50) (200 ml) and the extract is dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. This gives 10.3 g of 2-[(2-aminoethyl)thiomethyl]-6-dimethylaminomethyl pyridine as a light amber oil.
Name
6-Dimethylaminomethyl-2-[(2-phthalimidoethyl) thiomethyl]pyridine
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.